molecular formula C16H20N4O2 B2826636 5-cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954830-41-2

5-cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2826636
CAS No.: 954830-41-2
M. Wt: 300.362
InChI Key: YPPHDHHLFUPIIW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, with structural similarities to the compound , has shown significant inhibitory activity against certain cancer cell lines, demonstrating potential antiproliferative properties (Lu et al., 2021).

Antimicrobial Activities

Derivatives of 1,2,4-Triazole, a structure resembling the compound of interest, have been synthesized and found to possess good to moderate antimicrobial activities against various microorganisms, suggesting potential for therapeutic applications in combating infections (Bektaş et al., 2007).

Corrosion Inhibition

Compounds structurally related to 5-cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have been reported to effectively inhibit the corrosion of mild steel in hydrochloric acid medium, hinting at possible applications in industrial maintenance and protection (Bentiss et al., 2009).

Peptidomimetics and Biologically Active Compounds

The compound 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the title compound, has been utilized as a building block for creating collections of peptidomimetics or biologically active compounds, indicating potential in drug discovery and biochemical research (Ferrini et al., 2015).

Properties

IUPAC Name

5-cyclopropyl-1-(4-methoxyphenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10(2)17-16(21)14-15(11-4-5-11)20(19-18-14)12-6-8-13(22-3)9-7-12/h6-11H,4-5H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPHDHHLFUPIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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